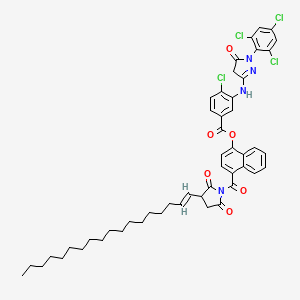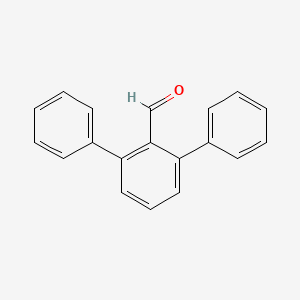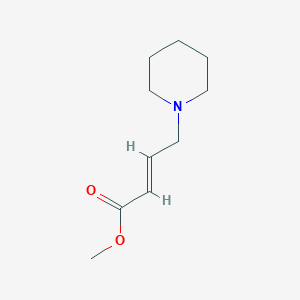
4,4'-Difluoro-3-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4,4’-Difluoro-3-(trifluorometil)-1,1’-bifenilo es un compuesto orgánico caracterizado por la presencia de átomos de flúor y un grupo trifluorometilo unido a una estructura de bifenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4,4’-Difluoro-3-(trifluorometil)-1,1’-bifenilo generalmente implica la introducción de átomos de flúor y un grupo trifluorometilo en un andamiaje de bifenilo. Un método común involucra el uso de agentes fluorantes como el tetrafluoruro de azufre (SF4) o el trifluoruro de dietilaminoazufre (DAST) para introducir los átomos de flúor. El grupo trifluorometilo se puede introducir utilizando reactivos como el yoduro de trifluorometilo (CF3I) o el trifluorometiltrimetilsilano (TMSCF3) bajo condiciones de reacción apropiadas .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar procesos de fluoración y trifluorometilación a gran escala. Estos procesos generalmente se llevan a cabo en reactores especializados diseñados para manejar los agentes fluorantes altamente reactivos y para garantizar la seguridad y eficiencia de las reacciones .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4,4’-Difluoro-3-(trifluorometil)-1,1’-bifenilo puede experimentar varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de flúor y el grupo trifluorometilo pueden ser sustituidos por otros grupos funcionales utilizando reactivos nucleofílicos o electrófilos.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como el hidruro de sodio (NaH) en dimetilformamida (DMF) seca se pueden usar para reemplazar átomos de flúor con nucleófilos.
Sustitución Electrófila: Electrófilos como el bromo (Br2) se pueden usar para introducir nuevos grupos funcionales.
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) se pueden usar para oxidar el compuesto.
Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH4) se pueden usar para reducir el compuesto.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir derivados con diferentes grupos funcionales, mientras que la oxidación puede producir derivados de bifenilo oxidados .
Aplicaciones Científicas De Investigación
El 4,4’-Difluoro-3-(trifluorometil)-1,1’-bifenilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos orgánicos fluorados más complejos.
Biología: Las propiedades únicas del compuesto lo hacen útil en el estudio de sistemas biológicos, particularmente en el desarrollo de productos farmacéuticos fluorados.
Medicina: Se está investigando su posible uso en el desarrollo de fármacos, particularmente por su estabilidad y biodisponibilidad.
Mecanismo De Acción
El mecanismo de acción del 4,4’-Difluoro-3-(trifluorometil)-1,1’-bifenilo implica su interacción con dianas moleculares a través de sus átomos de flúor y grupo trifluorometilo. Estas interacciones pueden afectar la afinidad de unión, estabilidad y reactividad del compuesto. Las vías específicas involucradas dependen del contexto en el que se utiliza el compuesto, como en sistemas biológicos o reacciones químicas .
Comparación Con Compuestos Similares
Compuestos Similares
- 4,4’-Difluoro-3,3’-bis(trifluorometil)bifenilo
- 4,4’-Difluoro-3-(trifluorometil)but-3-en-1-ona
- 2-Fluoro-3-(trifluorometil)furano
Singularidad
El 4,4’-Difluoro-3-(trifluorometil)-1,1’-bifenilo es único debido a su disposición específica de átomos de flúor y el grupo trifluorometilo en el andamiaje de bifenilo. Esta estructura única confiere propiedades químicas distintas, como alta estabilidad, resistencia a la degradación y patrones de reactividad específicos, lo que lo hace valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C13H7F5 |
|---|---|
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
1-fluoro-4-(4-fluorophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F5/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16,17)18/h1-7H |
Clave InChI |
QFTFZQXCLDEXRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)





![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)



